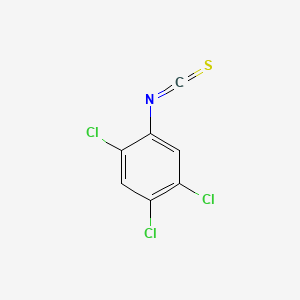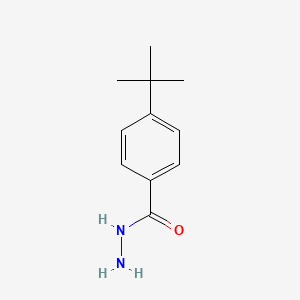
2,6-Dichloropyrimidine-4-carboxamide
Vue d'ensemble
Description
2,6-Dichloropyrimidine-4-carboxamide is a chemical compound with the CAS Number 98136-42-6 . It has a molecular weight of 192 . The IUPAC name for this compound is 2,6-dichloro-4-pyrimidinecarboxamide .
Molecular Structure Analysis
The molecular formula of this compound is C5H3Cl2N3O . The InChI code for this compound is 1S/C5H3Cl2N3O/c6-3-1-2 (4 (8)11)9-5 (7)10-3/h1H, (H2,8,11) .Physical and Chemical Properties Analysis
The density of this compound is 1.6±0.1 g/cm3 . It has a boiling point of 362.5±27.0 °C at 760 mmHg . The flash point is 173.0±23.7 °C .Applications De Recherche Scientifique
Chemical and Biological Properties
2,6-Dichloropyrimidine-4-carboxamide is a pyrimidine derivative with notable biological and pharmacological activities. Pyrimidines, including this compound, are aromatic heterocyclic compounds containing nitrogen atoms. They are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. The anti-inflammatory effects are particularly attributed to their inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. A detailed understanding of the structure-activity relationships (SARs) of pyrimidine derivatives has been crucial for the development of new compounds with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Applications in Cancer Research
Pyrimidines, including this compound, have been extensively reported for their anticancer activity. The pyrimidine ring is the building unit of DNA and RNA, making pyrimidine-based chemical architectures exhibit diverse pharmacological activities. The anticancer potential of pyrimidines in diverse scaffolds has been evidenced through numerous research articles and patent literature. These compounds exert their cell-killing effects through varied mechanisms, indicating their potential to interact with diverse enzymes, targets, or receptors. A significant number of patents on pyrimidine-based anticancer agents have been published, indicating the current focus of researchers on this heterocycle as an area of interest for developing potential future drug candidates (Kaur et al., 2014).
Interaction with Molecular Structures
Pyrimidine derivatives, including this compound, play a crucial role in the synthesis of heterocyclic compounds, especially due to their interaction with various molecular structures. For example, enaminoketones and enaminonitriles, which are derivatives of pyrimidines, are versatile building blocks for synthesizing various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These compounds are frequently employed as building blocks for the preparation of various biologically active compounds, indicating their importance in medicinal chemistry and the design of new drugs (Negri et al., 2004).
Safety and Hazards
2,6-Dichloropyrimidine-4-carboxamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
Pyrimidines, the core structure of this compound, are known to play a crucial role in various biological activities, including antibacterial and antimicrobial activities .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic substitution reactions, which could potentially lead to interactions with biological targets . The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions .
Pharmacokinetics
The compound’s high gi absorption and low skin permeation suggest it may have good oral bioavailability .
Result of Action
Based on the known biological activities of pyrimidines, it may have potential antibacterial and antimicrobial effects .
Propriétés
IUPAC Name |
2,6-dichloropyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-3-1-2(4(8)11)9-5(7)10-3/h1H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAERXGWZYRXPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286912 | |
| Record name | 2,6-dichloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98136-42-6 | |
| Record name | 2,6-dichloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)
